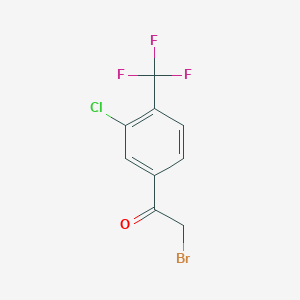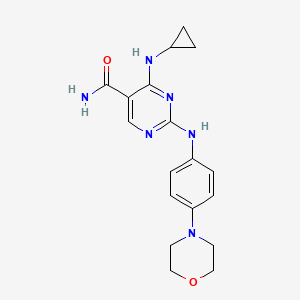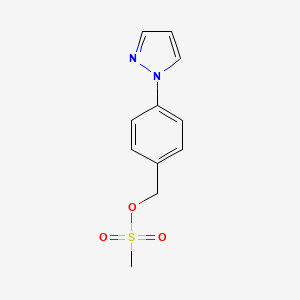
5-methyl-N-(4-morpholin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(4-morpholin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-morpholin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the phenyl and morpholinyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group by reacting the intermediate with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-N-(4-morpholin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-methyl-N-(4-morpholin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.
Pharmaceuticals: Investigation of its pharmacological properties for therapeutic applications.
Material Science: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-methyl-N-(4-morpholin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-morpholin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide
- 5-methyl-N-(4-piperidin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide
Uniqueness
5-methyl-N-(4-morpholin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the morpholinyl group, which may confer distinct biological or chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C21H21N3O3 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
5-methyl-N-(4-morpholin-4-ylphenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-15-19(20(23-27-15)16-5-3-2-4-6-16)21(25)22-17-7-9-18(10-8-17)24-11-13-26-14-12-24/h2-10H,11-14H2,1H3,(H,22,25) |
Clave InChI |
SSVXTBIWZSZQKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B13881145.png)
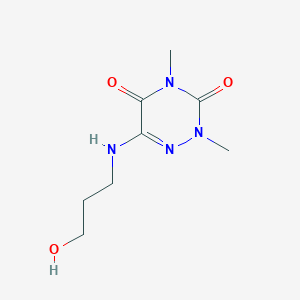
![N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13881156.png)
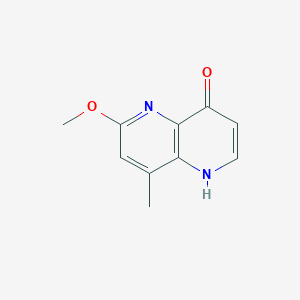
![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)

![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
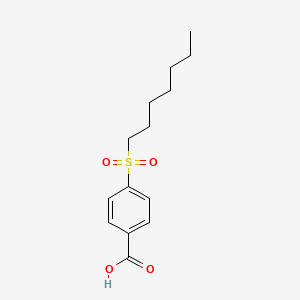
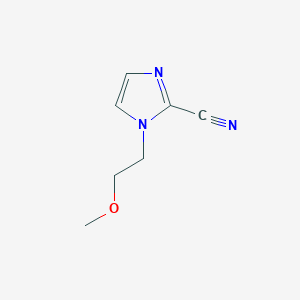

![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)
